molecular formula C12H15ClO2 B1459678 4-(4-Chlorophenyl)-3,3-dimethylbutanoic acid CAS No. 1089303-25-2

4-(4-Chlorophenyl)-3,3-dimethylbutanoic acid

Cat. No. B1459678
CAS RN: 1089303-25-2
M. Wt: 226.7 g/mol
InChI Key: VFYGTRVUHKQCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 4-(4-Chlorophenyl)-3,3-dimethylbutanoic acid can be deduced from its name. It would consist of a phenyl ring with a chlorine atom at the 4th position, and a four-carbon chain (butanoic acid) with two methyl groups at the 3rd carbon .

Scientific Research Applications

Environmental Fate and Toxicity

  • Toxicity and Environmental Impact

    Chlorophenols, including compounds related to 4-(4-Chlorophenyl)-3,3-dimethylbutanoic acid, have been examined for their environmental impact and toxicity. Studies highlight the persistence of these compounds in the environment and their moderate to considerable toxicity to aquatic and mammalian life. The presence of chlorophenols in water sources, attributed to industrial and agricultural runoff, poses risks to non-target organisms, suggesting the need for strategies to mitigate environmental entry (Krijgsheld & Gen, 1986).

  • Degradation and Bioremediation

    Research on the degradation of chlorophenols and their metabolites, including efforts to utilize zero valent iron and bimetallic systems for dechlorination, points towards efficient methods for remediation. These studies emphasize the role of specific environmental conditions and the presence of adapted microflora in influencing the persistence and bioaccumulation of these compounds, thereby informing treatment and mitigation strategies (Gunawardana, Singhal, & Swedlund, 2011).

  • Sorption to Environmental Matrices

    The sorption behavior of phenoxy herbicides, including 2,4-D and related compounds, to various soil components highlights the complexity of their environmental fate. Factors such as soil organic matter content, pH, and the presence of minerals like iron oxides play a significant role in the distribution and mobility of these herbicides in soil environments. This knowledge aids in understanding their environmental persistence and potential for groundwater contamination (Werner, Garratt, & Pigott, 2012).

Mechanisms of Toxicity

  • Oxidative Stress and Immune System Effects: Studies have explored the mechanisms by which chlorophenols exert toxic effects on aquatic life, including fish. Chlorophenols can induce oxidative stress by generating reactive oxygen species and suppressing antioxidant systems. They also affect the immune system by altering the expression of immune factors and inhibiting phagocytosis. These findings underscore the diverse biological impacts of chlorophenols and the need for monitoring and regulating their presence in the environment (Ge et al., 2017).

properties

IUPAC Name

4-(4-chlorophenyl)-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-12(2,8-11(14)15)7-9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYGTRVUHKQCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-3,3-dimethylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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